2,3-Dihydroxypropyl tridecanoate

Description

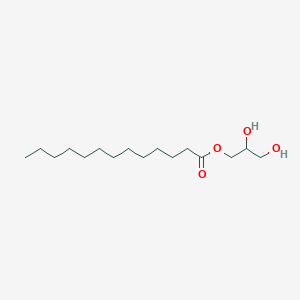

2,3-Dihydroxypropyl tridecanoate is a glycerol ester in which the hydroxyl groups at positions 2 and 3 of the glycerol backbone are esterified with tridecanoic acid (C13H26O2). Its molecular formula is C16H32O4, with an average molecular mass of 288.428 g/mol and a monoisotopic mass of 288.230060 Da . Key identifiers include ChemSpider ID 95190, CAS numbers 67701-27-3 and 6834-71-5, and synonyms such as glycerol tridecanoate and monotridecanoin .

This compound is structurally characterized by a 2,3-dihydroxypropyl (glycerol) moiety linked to a saturated 13-carbon fatty acid chain. Its natural occurrence has been documented in plant extracts, though specific biological roles remain understudied .

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl tridecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)20-14-15(18)13-17/h15,17-18H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRCAFAXMVNJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867313 | |

| Record name | 2,3-Dihydroxypropyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals, Other Solid | |

| Record name | Glycerides, C14-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

67701-27-3, 71958-74-2 | |

| Record name | Glycerides, C14-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C14-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C14-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl tridecanoate can be synthesized through the esterification of tridecanoic acid with 2,3-dihydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl tridecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of tridecanoic acid derivatives.

Reduction: Formation of 2,3-dihydroxypropyl alcohol derivatives.

Substitution: Formation of various substituted esters and ethers.

Scientific Research Applications

2,3-Dihydroxypropyl tridecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in lipid metabolism and as a component of biological membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl tridecanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing tridecanoic acid and 2,3-dihydroxypropyl alcohol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Chemical Properties

Compounds sharing the 2,3-dihydroxypropyl ester backbone differ primarily in acyl chain length , saturation , and substituents . Below is a comparative analysis:

Table 1: Structural and Chemical Comparison

Key Observations :

- Chain Length: Longer acyl chains (C16–C18) increase hydrophobicity, affecting solubility and lipid bilayer interactions. The C13 chain in tridecanoate may confer intermediate polarity .

- Saturation : Unsaturated analogs (e.g., elaidate) exhibit lower melting points and higher fluidity compared to saturated counterparts .

- Branched Chains: Methyl-substituted derivatives (e.g., 12-methyltridecanoate) alter steric hindrance and biodegradability .

Biological Activity

2,3-Dihydroxypropyl tridecanoate (CAS No. 71958-74-2) is a glycerol ester derived from tridecanoic acid, exhibiting a variety of biological activities that have garnered attention in both scientific research and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups on a propyl chain and a tridecanoate moiety. This structure contributes to its solubility and reactivity, making it suitable for various biological applications.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. The compound's hydroxyl groups are believed to play a crucial role in its antioxidant mechanism by donating hydrogen atoms to free radicals, thereby neutralizing them.

Table 1: Antioxidant Activity Comparison

2. Hypolipidemic Effects

In animal studies, this compound has been shown to lower lipid levels in the bloodstream. It was administered to hyperlipidemic rats, resulting in a significant decrease in total cholesterol and triglycerides. The mechanism is hypothesized to involve the modulation of lipid metabolism pathways.

Case Study: Hypolipidemic Effects in Rats

- Objective: To evaluate the lipid-lowering effects of this compound.

- Method: Rats were fed a high-fat diet supplemented with varying doses of the compound for four weeks.

- Results: A dose-dependent reduction in serum cholesterol (up to 30%) was observed, alongside improved liver function markers.

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogenic bacteria. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and pharmaceuticals.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Salmonella typhimurium | 0.75 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The hydroxyl groups facilitate electron donation to free radicals.

- Lipid Metabolism Modulation: The compound may influence enzymes involved in lipid synthesis and breakdown.

- Cell Membrane Interaction: Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.